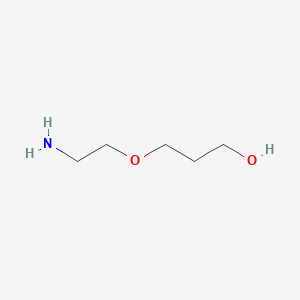

3-(2-Aminoethoxy)propan-1-ol

Description

Structural Features and Chemical Significance of 3-(2-Aminoethoxy)propan-1-ol.

This compound is an organic molecule characterized by a short carbon chain containing an ether linkage, and terminating in two distinct functional groups: a primary amine (-NH2) and a primary alcohol (-OH). This bifunctional nature is the cornerstone of its chemical significance. The presence of both a nucleophilic amine and an alcohol group allows it to undergo a wide array of chemical reactions at either end of the molecule.

The primary amine group can readily participate in reactions such as amidation, alkylation, and Schiff base formation. The primary alcohol group can undergo esterification, etherification, and oxidation. This dual reactivity makes it a versatile component in multi-step syntheses, where sequential and selective reactions are required to build complex molecular frameworks. The ether linkage within its backbone provides rotational flexibility and influences the compound's polarity and solubility.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 859874-55-8 | rsc.org |

| Molecular Formula | C5H13NO2 | rsc.org |

| Molecular Weight | 119.16 g/mol | rsc.org |

| SMILES | OCCOCCN | rsc.org |

Interdisciplinary Relevance and Research Trajectories.

The distinct structural attributes of this compound have made it a valuable tool in several areas of advanced chemical research, most notably in medicinal chemistry and protein synthesis.

A significant research application is its use as a starting material in the synthesis of derivatives for bioconjugation and polymer development. nih.gov Researchers can incorporate the molecule into polymer chains to create new materials or use it as a foundational piece for constructing bioconjugates, which are complex molecules that combine biological and synthetic components. nih.gov

One of the most detailed applications is its role as a precursor to specialized chemical linkers used in the synthesis of complex peptides and proteins. A derivative of this compound is a key component of the N-Fmoc-1-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-3-[2-(2-aminoethoxy)ethoxy]-propan-1-ol (Fmoc-Ddae-OH) linker. nih.govsigmaaldrich.com This "helping hand" linker is temporarily attached to peptides during solid-phase synthesis to improve the solubility and handling of otherwise aggregation-prone intermediates. nih.govsigmaaldrich.comnih.gov This technique has been successfully applied to the challenging chemical synthesis of large proteins, such as the 97-residue co-chaperonin GroES and various forms of insulin. nih.govmyskinrecipes.com The linker facilitates the difficult purification process and can be cleanly removed in the final stages of the synthesis. nih.govnih.gov

Furthermore, this compound serves as a building block for linkers used in Proteolysis-Targeting Chimeras (PROTACs). rsc.orgnih.gov PROTACs are heterobifunctional molecules designed to target specific proteins for degradation within cells, a promising strategy in modern drug discovery. nih.gov The amine and alcohol groups of this compound provide convenient handles for its incorporation into the flexible linker portion of a PROTAC, which connects the protein-targeting element to the E3 ligase-recruiting element. nih.gov

Scope and Objectives of the Academic Research Survey.

This article has provided a concise overview of the chemical compound this compound, focusing exclusively on its structural properties and its documented applications in the scientific literature. The objective was to survey its role as a versatile chemical intermediate, particularly highlighting its utility as a bifunctional building block. The research trajectories discussed, including its use in advanced protein synthesis and as a component in PROTAC linkers, underscore its relevance in contemporary organic and medicinal chemistry. The content has been strictly limited to these topics to provide a clear and focused academic summary.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13NO2 |

|---|---|

Molecular Weight |

119.16 g/mol |

IUPAC Name |

3-(2-aminoethoxy)propan-1-ol |

InChI |

InChI=1S/C5H13NO2/c6-2-5-8-4-1-3-7/h7H,1-6H2 |

InChI Key |

WWQGVCABJDSUME-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)COCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Aminoethoxy Propan 1 Ol and Analogues

Established Reaction Pathways for Amino Alcohol and Amino Ether Synthesis

Traditional synthetic routes to amino alcohols and amino ethers have been well-established, providing reliable, albeit sometimes harsh, methods for their production. These pathways often involve multi-step processes with varying degrees of success depending on the complexity of the target molecule.

Alkylation and Etherification Strategies

The formation of the ether linkage in compounds like 3-(2-Aminoethoxy)propan-1-ol is classically achieved through reactions such as the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. chemistrytalk.orgwikipedia.org For the synthesis of an amino ether alcohol, one of the alcohols is first deprotonated to form an alkoxide, which then acts as a nucleophile. chemistrytalk.org For instance, reacting the sodium salt of an alcohol with an alkyl halide is a common approach. wikipedia.org

A significant challenge in synthesizing amino ether alcohols is achieving regioselectivity, as both the amino and hydroxyl groups are nucleophilic. The amino group is generally more reactive towards alkylating agents like alkyl halides. google.com Therefore, protection of the amine is often necessary to ensure O-alkylation. For example, N-Boc-ethanolamine can be used to selectively functionalize the hydroxyl group. chemrxiv.org The Williamson ether synthesis is frequently used to install protecting groups on alcohols, such as the methoxymethyl (MOM) or benzyl (B1604629) ether groups. masterorganicchemistry.com

Strategies for the selective N-alkylation of ethanolamines have also been explored, which can be a competing pathway. The selectivity often depends on the stoichiometry of the reactants and the nature of the alkyl halide. researchgate.net In some cases, phase-transfer catalysis (PTC) has been employed to achieve selective mono-N-alkylation of ethanolamine (B43304). researchgate.net

A general approach for synthesizing α-alkyl-δ-amino esters involves the alkylation of the aza-enolate of valerolactim methyl ether, which can then be hydrolyzed to the desired amino ester. uab.cat This highlights how alkylation strategies are fundamental to building complex amino-containing molecules.

Reductive Amination and Amine-Epoxide Ring-Opening Reactions

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comstackexchange.comorganic-chemistry.org The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. stackexchange.com This method effectively avoids the over-alkylation problems often encountered with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their ability to selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comstackexchange.com The reaction can be performed on a wide range of substrates, including those with additional functional groups. organic-chemistry.org For instance, amorphous cobalt particles have been used as a catalyst for reductive amination with hydrogen gas and aqueous ammonia (B1221849) under mild conditions. nih.gov

The ring-opening of epoxides with amines is another direct and efficient route to β-amino alcohols. researchgate.net This reaction is a cornerstone of amino alcohol synthesis due to the high reactivity of the strained epoxide ring. The aminolysis of epoxides can be catalyzed by various agents, including Lewis acids, to achieve high yields and regioselectivity. solubilityofthings.com In many cases, the reaction proceeds with high selectivity at the sterically less hindered carbon atom of the epoxide. solubilityofthings.com Interestingly, the reaction can also be carried out in water without any catalyst, offering a green alternative. acs.org Tertiary amines like DABCO and triethylamine (B128534) have also been shown to be effective catalysts for the ring-opening of epoxides with amines in water.

Similarly, the ring-opening of oxetanes, which are four-membered cyclic ethers, provides access to γ-amino alcohols. researchgate.net Although oxetanes are less reactive than epoxides due to lower ring strain, their ring-opening can be promoted by Lewis acids like Al(C₆F₅)₃, leading to homoallylic alcohols which can be further functionalized. uab.catresearchgate.net

Hydrolysis and Functional Group Interconversion Routes

Functional group interconversion (FGI) is a fundamental strategy in multi-step organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comscribd.comub.eduyoutube.comfiveable.me This approach is crucial for accessing molecules that are not directly available through other methods. For example, alcohols can be converted into good leaving groups like tosylates or mesylates, which can then be displaced by an amine or azide (B81097). The subsequent reduction of the azide group yields a primary amine. ub.edu

Hydrolysis is a common FGI reaction used to deprotect functional groups or to unmask reactive sites. For instance, 5,6-dihydro-1,3-oxazines, which can be synthesized via palladium-catalyzed cyclization, serve as synthetic equivalents of 1,3-amino alcohols and can be hydrolyzed under mild acidic conditions. acs.org Similarly, α-alkyl lactims can be hydrolyzed with mild aqueous acid to produce α-alkyl-δ-amino esters. uab.cat Another example involves the hydrolysis of oxazolines to yield β-amino alcohols. researchgate.net An environmentally friendly method involves the use of hot water, which can act as a modest acid catalyst, reactant, and solvent for the hydrolysis of epoxides and aziridines. ucl.ac.uk

The transformation of amino alcohols into amino acids has also been demonstrated. A ruthenium pincer complex can catalyze the conversion of amino alcohols to amino acid salts using basic water as both the solvent and the oxidant, liberating hydrogen gas in an atom-economical process. orgsyn.org

Novel and Green Chemistry Approaches in its Production

In response to the growing demand for environmentally benign chemical processes, significant research has focused on developing novel and green synthetic methodologies. These approaches prioritize the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste.

Biocatalytic and Enzymatic Syntheses of Amino Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amino alcohols, offering high stereoselectivity under mild, aqueous conditions. researchgate.netnih.gov Enzymes and whole-cell systems are increasingly used to replace traditional chemical catalysts. chemrxiv.org

Enzymatic cascades, where multiple reactions are performed in a single pot, are particularly efficient. For example, a two-enzyme cascade has been engineered to convert C4–C7 diols into the corresponding amino alcohols with up to 99% selectivity. acs.orgchemrxiv.org Another approach combines a dioxygenase and a decarboxylase to synthesize chiral amino alcohols from L-lysine in a one-pot, two/three-step procedure. researchgate.netnih.gov

Various classes of enzymes are employed for these transformations:

Transaminases (TAm) and Transketolases (TK) have been used in series within an E. coli biocatalyst to produce chiral amino alcohols from achiral substrates. researchgate.net

Amine dehydrogenases (AmDHs) , engineered from amino acid dehydrogenases, enable the one-step asymmetric reductive amination of α-hydroxy ketones to synthesize chiral vicinal amino alcohols with excellent enantioselectivity (>99% ee). wikipedia.orgdiva-portal.orgrsc.org

Lipases , such as those from Thermomyces lanuginosus (Lipase TL IM), have been shown to catalyze the ring-opening of epoxides with amines to produce β-amino alcohols, even in a continuous-flow system. masterorganicchemistry.com

Chemoenzymatic approaches combine chemical and biological steps. For instance, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) using a cobalt catalyst can be coupled with a lipase-catalyzed esterification to produce amino-ester derivatives. rsc.org Another example is the lipase-mediated kinetic resolution of racemic alcohols, which are then converted chemically to the final product. researchgate.net

| Enzyme/System | Reaction Type | Substrate(s) | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Transketolase / Transaminase | Two-step cascade | Glycolaldehyde, β-Hydroxypyruvate | 2-Amino-1,3,4-butanetriol | Demonstrated feasibility of a de novo pathway in E. coli. | researchgate.net |

| Dioxygenase / Decarboxylase | Two/three-step cascade | L-lysine | Chiral amino alcohols | One-pot synthesis from readily available amino acid. | researchgate.netnih.gov |

| Engineered Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | α-Hydroxy ketones | Chiral vicinal amino alcohols | High conversion (91-99%) and enantioselectivity (>99% ee). | diva-portal.orgrsc.org |

| Lipase TL IM | Epoxide ring-opening | Epoxides, Amines | β-Amino alcohols | Efficient in a continuous-flow reactor under mild conditions. | masterorganicchemistry.com |

| Two-enzyme cascade (engineered) | Diol amination | C4–C7 diols | Aliphatic amino alcohols | Achieved 99% selectivity and a 30-fold increase in production. | acs.orgchemrxiv.org |

Catalysis in Stereoselective Synthesis of Analogues

Transition metal catalysis plays a pivotal role in the modern stereoselective synthesis of amino alcohol analogues. These methods offer high efficiency and control over the formation of chiral centers.

Palladium catalysis is widely used for various transformations. For example, Pd-catalyzed intramolecular allylic C-H amination can produce syn-1,3-amino alcohol precursors. researchgate.net By tuning the ligand and oxidant, the reaction can be directed to form either anti- or syn-1,3 amino alcohol motifs with high diastereoselectivity. researchgate.net Additionally, the palladium(0)-catalyzed cyclization of homoallylic trichloroacetimidates yields 5,6-dihydro-1,3-oxazines, which are precursors to 1,3-amino alcohols, with a preference for the cis-isomers. acs.org

Copper catalysis is also prominent, particularly in the synthesis of γ-amino alcohols featuring tertiary carbon stereocenters via the propargylic amination of alkynyl oxetanes. youtube.com A multi-catalytic system involving a chiral copper catalyst and an iridium photocatalyst has been developed for the enantioselective radical C-H amination of alcohols to produce β-amino alcohols. researchgate.net

Other metals have also been employed. Tungsten-catalyzed oxyamination of alkenes using sulfonamides as the nitrogen source provides aminoalcohols with high efficiency and stereoselectivity. researchgate.net Furthermore, rhodium(II)-catalyzed 1,3-dipolar cycloadditions have been developed for the diastereoselective synthesis of syn-α-hydroxy-β-amino esters. diva-portal.orgacs.org

| Catalyst System | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(II)/SOX ligand | Stereodivergent allylic C-H amination | anti- and syn-1,3-Amino alcohols | Diastereoselectivity is tunable via ligand and oxidant choice. | researchgate.net |

| Pd(0) | Cyclization of trichloroacetimidates | cis-1,3-Amino alcohol precursors | High diastereoselectivity (up to >20:1). | acs.org |

| Cu-catalyst | Propargylic amination | γ-Amino alcohols with tertiary stereocenters | Enantioselective synthesis from alkynyl oxetanes. | youtube.com |

| Ir-photocatalyst / Chiral Cu-catalyst | Radical C-H amination | Enantioenriched β-Amino alcohols | Multi-catalytic strategy for enantioselective C-H functionalization. | researchgate.net |

| WO₂Dipic(H₂O) | Oxyamination of alkenes | Aminoalcohols | High yield, diastereoselectivity, and stereospecificity. | researchgate.net |

| Rh(II)-carboxylate | 1,3-Dipolar cycloaddition | syn-α-Hydroxy-β-amino esters | Highly diastereoselective three-component reaction. | diva-portal.orgacs.org |

Flow Chemistry Applications in Amino Alcohol Synthesis

The synthesis of amino alcohols, including structures analogous to this compound, has significantly benefited from the adoption of flow chemistry. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput optimization. scielo.br Continuous flow reactors, particularly microreactors, enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. unimi.itresearchgate.net

A prominent application of flow chemistry in this area is the aminolysis of epoxides to generate β-amino alcohols. scielo.brunimi.it This approach is relevant for synthesizing analogues of this compound. For instance, the synthesis of pharmaceutically important compounds like Metoprolol has been successfully demonstrated in a microreactor, achieving a significant reduction in residence time compared to batch methods while maintaining comparable yields. unimi.it By operating under high temperature and pressure conditions, which are safely achievable in flow reactors, reaction rates can be dramatically increased. researchgate.net

Recent advancements have also combined flow chemistry with other enabling technologies, such as microwave irradiation and sonication, to further accelerate reaction rates and improve yields in the synthesis of complex molecules. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry in Amino Alcohol Synthesis

| Parameter | Batch Process | Flow Process | Key Advantages of Flow | Reference |

|---|---|---|---|---|

| Reaction Time | Hours to Days (e.g., 40 hours for some aldol (B89426) reactions) | Seconds to Minutes (e.g., 20 minutes for the same aldol reaction) | Drastic reduction in process time, increased throughput. | acs.orgnih.gov |

| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient due to high surface-area-to-volume ratio. | Precise temperature control, improved selectivity, safer operation. | scielo.br |

| Mixing | Can be slow and inefficient, especially on a large scale. | Rapid and efficient diffusion-based mixing. | Improved reaction kinetics and product homogeneity. | scielo.br |

| Safety | Handling of hazardous intermediates and exothermic reactions can be risky at scale. | Small reactor volumes minimize risk; hazardous reagents can be generated and consumed in situ. | Inherently safer operating conditions. | scielo.brresearchgate.net |

| Scalability | Often requires significant re-optimization of parameters. | Scaling-out by running multiple reactors in parallel or operating for longer durations. | More straightforward and predictable scale-up. | nih.gov |

Control of Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its analogues. The presence of multiple functional groups (amine, hydroxyl, ether) necessitates precise control to avoid undesired side reactions and to construct the desired molecular architecture.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In amino alcohol synthesis, a key challenge is often the selective functionalization of either the amino or the hydroxyl group. This is typically managed through the use of protecting groups or by choosing reaction conditions that favor one transformation over another. For example, in catalytic C-H amination reactions, the choice of catalyst and nitrogen source is critical. The use of an electron-deficient N-nosyl carbamate (B1207046) nucleophile with a Pd(II)-sulfoxide catalyst has been shown to achieve highly chemoselective amination of allylic C-H bonds without affecting other potentially reactive sites. nih.gov

Regioselectivity , the control over which position of a molecule reacts, is crucial when multiple similar sites are present. In the synthesis of vicinal amino alcohols from alkenes, regioselectivity can be a significant issue. diva-portal.org The Sharpless asymmetric aminohydroxylation, for instance, provides a direct route to amino alcohols, but the regioselectivity can be moderate. diva-portal.org The regiochemical outcome of epoxide ring-opening with an amine is another classic example, where the choice of catalyst and reaction conditions determines whether the nucleophile attacks the more or less sterically hindered carbon atom.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. This is particularly important for producing enantiomerically pure compounds. Asymmetric synthesis methods are employed to achieve this control. The Sharpless asymmetric aminohydroxylation is a powerful method for the enantioselective synthesis of β-amino alcohols directly from alkenes. diva-portal.org Another strategy involves diastereoselective reactions, such as the Mannich-type reaction of α-alkoxy enolates with imines, which can produce either syn or anti amino alcohols with high diastereoselectivity depending on the specific enolate used. diva-portal.org Furthermore, enzymatic cascades have been engineered to convert diols to amino alcohols with high selectivity (99%) under mild, aqueous conditions. rsc.org

Table 2: Methodologies for Selective Synthesis of Amino Alcohols

| Method | Type of Selectivity | Description | Example/Key Finding | Reference |

|---|---|---|---|---|

| Pd(II)-Sulfoxide Catalyzed C-H Amination | Chemo- and Regioselective | Uses an electron-deficient carbamate nucleophile to selectively aminate allylic C-H bonds of terminal olefins over internal ones. | Generates syn-1,3-amino alcohol motifs. | nih.gov |

| Sharpless Asymmetric Aminohydroxylation | Enantio- and Regioselective | Direct conversion of alkenes to chiral vicinal amino alcohols using a chiral catalyst system. | Yields can be moderate due to regioselectivity issues. | diva-portal.org |

| Enzymatic Cascade | Chemo- and Stereoselective | A two-enzyme system converts diols to amino alcohols under mild, aqueous conditions. | Achieved 99% selectivity for 6-aminohexanol production. | rsc.org |

| Mannich-Type Reaction | Diastereoselective | Nucleophilic addition of α-alkoxy enolates to imines. | Choice of enolate (e.g., TBS vs. Bn) controls formation of syn or anti products. | diva-portal.org |

| Epoxide Aminolysis | Regioselective | Ring-opening of epoxides with amines. The site of attack is influenced by steric and electronic factors, as well as the catalyst. | A common and fundamental method for β-amino alcohol synthesis. | scielo.brunimi.it |

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is a critical step in developing efficient, scalable, and economical synthetic routes for compounds like this compound. This involves the systematic variation of parameters such as temperature, pressure, solvent, catalyst, and reactant concentrations to maximize yield and purity while minimizing reaction time and by-product formation. rsc.orgresearchgate.net

The choice of catalyst and solvent can have a profound impact on reaction outcomes. For instance, in a copper-catalyzed domino reaction to form spirooxazolidines from amino alcohols, switching the catalyst from CuCl₂ to CuBr₂ improved the yield, and further optimization of the solvent and temperature was necessary to achieve the desired efficiency. researchgate.net Similarly, in the reduction of N,N-disubstituted picolinamides to N-aryl amino alcohols, modulating the amount of the reducing agent (NaBH₄), the reaction temperature, and the concentration led to a significant increase in product yield. rsc.org

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Flow chemistry is a prime example of process intensification, as it replaces large batch reactors with smaller, continuous systems. researchgate.net This approach allows for operations at elevated temperatures and pressures, which can dramatically accelerate reactions that are slow under standard conditions. scielo.brresearchgate.net

Automated self-optimizing reactors represent a further step in process intensification. These systems can autonomously vary reaction conditions, such as temperature and flow rate, and use online analysis (e.g., gas chromatography) to identify the optimal parameters for a given transformation in a fraction of the time required for manual optimization. beilstein-journals.org This methodology has been successfully applied to the N-alkylation of amino alcohols, finding optimal conditions that resulted in high yields (94%). beilstein-journals.org The use of supercritical fluids like CO₂ as a reaction medium is another intensification strategy that can enhance reaction rates and yields. beilstein-journals.org

Table 3: Optimization of Reaction Parameters for Amino Alcohol Synthesis

| Parameter | Effect on Reaction | Example of Optimization | Reference |

|---|---|---|---|

| Catalyst | Influences reaction rate, selectivity, and pathway. | In a four-component reaction, changing the copper catalyst from CuCl₂ (34% yield) to CuBr₂ (41% yield) improved the outcome. | researchgate.net |

| Temperature | Affects reaction kinetics and selectivity. Higher temperatures can increase rates but may also lead to side products. | Increasing temperature from 25°C to 80°C in a NaBH₄ reduction improved yield from 73% to 81%. | rsc.org |

| Concentration/Stoichiometry | Can shift reaction equilibria and affect rates. | Increasing the equivalents of NaBH₄ from 2 to 5 raised the yield from 36% to 73%. | rsc.org |

| Solvent | Affects solubility, stability of intermediates, and reaction mechanism. | Propylene carbonate was identified as an attractive alternative to NMP or DMSO for high-temperature flow reactions. | scielo.br |

| Pressure | Enables the use of solvents above their boiling points, increasing reaction rates. | Increasing system pressure in a microreactor allows for temperatures that exceed those in a microwave unit, improving yields in epoxide aminolysis. | researchgate.net |

Reactivity and Derivatization Chemistry of 3 2 Aminoethoxy Propan 1 Ol

Chemical Transformations Involving the Primary Amine Moiety

The primary amine moiety is typically the more nucleophilic of the two functional groups under neutral or basic conditions, making it the primary site of reaction in many chemical transformations.

Acylation, Amidation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom readily participates in nucleophilic attacks on electrophilic carbonyl and sulfonyl centers.

Acylation and Amidation: The reaction of the primary amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (often activated) yields N-acylated products, specifically amides. This transformation is fundamental for introducing a vast array of functional groups onto the nitrogen atom. While direct thermal condensation with carboxylic acids is possible, it often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com More commonly, activating agents or catalytic methods are employed. mdpi.comnih.gov

Given the presence of the hydroxyl group, chemoselectivity is a key consideration. Under neutral or basic conditions, the greater nucleophilicity of the amine ensures preferential N-acylation. Conversely, selective O-acylation can be achieved under strongly acidic conditions, such as in trifluoroacetic acid (CF3CO2H). beilstein-journals.org In this medium, the amine is fully protonated to its non-nucleophilic ammonium form, allowing the acylating agent to react exclusively with the less reactive hydroxyl group. beilstein-journals.org

Sulfonylation: The primary amine of 3-(2-Aminoethoxy)propan-1-ol can be selectively converted into a sulfonamide by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride). Research has shown that the sulfonylation of amino groups in amino alcohols can be achieved with high selectivity. In aqueous alkaline media, reagents like the pyridine-sulfur trioxide complex selectively sulfonate the amino group. acs.orgacs.org The reaction generally proceeds faster with amines than with alcohols, allowing the hydroxyl group to remain unmodified under controlled conditions. sapub.org This reaction is crucial for installing sulfonyl groups, which can act as protecting groups or modify the electronic and biological properties of the molecule.

| Reaction Type | Reagent Class | Example Reagent | Product Class | Conditions for N-Selectivity |

|---|---|---|---|---|

| Acylation/Amidation | Acyl Halide | Acetyl chloride | Amide | Neutral or basic (e.g., triethylamine) |

| Acylation/Amidation | Acid Anhydride | Acetic anhydride | Amide | Neutral or basic |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | Aqueous alkaline medium |

Formation of Imines, Schiff Bases, and Heterocyclic Compounds

The primary amine undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of the C=N double bond is a versatile transformation that serves as an intermediate step in many synthetic pathways. For instance, the resulting imine can be reduced to a secondary amine (reductive amination), or it can participate in cycloaddition reactions.

Furthermore, the bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. The initial formation of a Schiff base with a dicarbonyl compound or a carbonyl compound bearing another reactive functional group can be followed by an intramolecular reaction involving the hydroxyl group. For example, the reaction of amino alcohols with dialdehydes can lead to the formation of bicyclic oxazolidines and other polycyclic systems. researchgate.net Drawing parallels from syntheses starting with amino acids, the Schiff base derived from this compound could be used to construct a variety of heterocycles, such as pyrazoles or pyridazines, depending on the reaction partner.

| Reactant | Intermediate Product | Potential Final Product Class | Reaction Pathway |

|---|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Secondary Amine | Condensation followed by reduction (e.g., with NaBH4) |

| Dialdehyde (e.g., Glyoxal) | Bis-Imine | Bicyclic Oxazolidine | Condensation followed by intramolecular cyclization |

| β-Diketone (e.g., Acetylacetone) | Enaminone | Substituted Pyrazole | Condensation followed by cyclization with hydrazine |

N-Functionalization Strategies

Beyond acylation and imine formation, the primary amine can undergo various other functionalization reactions, notably N-alkylation. The direct alkylation of primary amines with alkyl halides is often challenging due to over-alkylation, as the resulting secondary amine is typically more reactive than the starting primary amine. acs.org

To achieve selective mono-N-alkylation, more sophisticated strategies have been developed. One such method involves the formation of a stable chelate between the amino alcohol and 9-borabicyclo[3.3.1]nonane (9-BBN). acs.org This chelate serves to both protect and activate the amine group, allowing for controlled mono-alkylation in high yields. acs.org Another modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru or Ir). nih.govresearchgate.net This method proceeds by the temporary oxidation of the alcohol to an aldehyde, imine formation with the amine, and subsequent reduction of the imine, with water as the only byproduct. nih.gov

Chemical Transformations Involving the Primary Hydroxyl Moiety

While generally less reactive than the primary amine, the primary hydroxyl group can be targeted for various transformations, often by modulating reaction conditions to suppress the reactivity of the amine or by employing protecting group strategies.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. To achieve selective O-esterification in the presence of the unprotected amine, the higher nucleophilicity of the amine must be overcome. This can be accomplished by carrying out the reaction under acidic conditions. Protonation of the amine group to form an ammonium salt effectively deactivates it as a nucleophile, allowing the alcohol to react. For instance, reacting sulfonic acid salts of amino alcohols with fatty acids produces the desired amino esters while avoiding the formation of amides. google.com Similarly, conducting O-acylation reactions in strongly acidic solvents like trifluoroacetic acid ensures that the amine remains protonated and unreactive. beilstein-journals.org

Etherification: The formation of an ether linkage at the primary alcohol, known as O-alkylation or etherification, is commonly achieved through methods like the Williamson ether synthesis. chemistrytalk.orgwikipedia.org This reaction typically involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. chemistrytalk.org In the case of this compound, the use of a strong base would deprotonate both the alcohol and the amine. Therefore, to achieve selective O-alkylation, the amine group is typically protected first (e.g., as a carbamate (B1207046) or amide) before proceeding with the etherification step. More advanced methods, such as those involving a selective aziridinium (B1262131) ring-opening, can also be used for stereoretentive etherification of amino alcohols. acs.org

Oxidation Reactions and Selective Functionalization

The primary alcohol in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. wikipedia.org The existence of 3-(2-Aminoethoxy)propanoic acid confirms that oxidation to the carboxylic acid level is a feasible transformation. nih.gov

The primary challenge is the selective oxidation of the alcohol without affecting the amine, which is also susceptible to oxidation. Modern catalytic systems have been developed to address this. For example, using oxoammonium salts like 4-acetamido-TEMPO ("Bobbitt's salt") under mildly acidic conditions allows for the chemoselective oxidation of alcohols. nih.gov At a low pH, the amine exists in its protonated ammonium form, which is resistant to oxidation, thereby enabling the selective conversion of the primary alcohol to the corresponding aldehyde. nih.gov Similarly, catalyst systems based on copper and a nitroxyl (B88944) radical (e.g., Cu/TEMPO) have shown high chemoselectivity for aerobic alcohol oxidation over amine oxidation. nih.gov The resulting aldehyde can be isolated or, with stronger oxidizing conditions, can be further oxidized to the carboxylic acid.

| Reaction Type | Reagent/Catalyst | Product | Conditions for O-Selectivity |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acyl Chloride | Amino Ester | Acidic conditions (e.g., CF3CO2H) to protonate the amine |

| Etherification | Alkyl Halide + Base | Amino Ether | Protection of the amine group prior to reaction |

| Oxidation | "Bobbitt's Salt" (Oxoammonium Salt) | Amino Aldehyde | Acidic conditions to protonate the amine |

| Oxidation | Strong Oxidizing Agent | Amino Acid | Conditions promoting oxidation of the intermediate aldehyde |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-Aminoethoxy)propanoic acid |

| 9-borabicyclo[3.3.1]nonane (9-BBN) |

| Acetyl chloride |

| Acetic anhydride |

| Acetylacetone |

| Benzaldehyde |

| Glyoxal |

| Hydrazine |

| p-Toluenesulfonyl chloride |

| Pyridine |

| Sodium borohydride (B1222165) (NaBH4) |

| Sulfur trioxide |

| Trifluoroacetic acid (CF3CO2H) |

| 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) ("Bobbitt's Salt") |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

Report on Literature Search for this compound

Subject: In-depth Analysis of the Reactivity and Synthetic Applications of this compound

Following a comprehensive and exhaustive search of publicly available scientific literature, including chemical databases, academic journals, and patent repositories, it has been determined that there is a significant lack of specific published research on the chemical compound This compound corresponding to the detailed outline provided.

The investigation was structured to find data pertaining to the following areas:

Role as a Traceless Linker in Complex Molecule Synthesis:Although this compound is listed by some chemical suppliers as a non-PEG bifunctional linker, no academic or patent literature could be found that demonstrates its specific application as a traceless linker in complex molecule synthesis. The defining characteristic of a traceless linker is its ability to be cleaved from a substrate without leaving behind any residual chemical functionality. The specific chemical strategies for attachment to a solid support or molecule and the subsequent traceless cleavage reactions for this particular compound are not documented.

The requested article, focusing solely on the specified topics for this compound with detailed research findings and data tables, cannot be generated at this time due to the absence of the necessary primary research data in the accessible scientific domain. The compound is available commercially, suggesting its use in various applications, potentially as a building block or linker. However, the detailed chemical characterization, reactivity studies, and specific synthetic applications outlined in the request have not been published.

Therefore, any attempt to create the specified content would fall into speculation and would not meet the required standards of scientific accuracy and reliance on verifiable, published research. Further experimental research would be required to establish the chemical behaviors outlined in the article structure.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "3-(2-Aminoethoxy)propan-1-ol" and its subsequent derivatives. It provides atom-level information on the connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer primary information regarding the chemical shifts and multiplicities of signals, corresponding to the different electronic environments of the nuclei. For "this compound", one would expect distinct signals for the protons and carbons of the aminoethoxy and propanol moieties.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation technique identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton-proton networks within the molecule's ethyl and propyl chains.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of which protons are attached to which carbon atoms.

While specific experimental NMR data for the parent compound "this compound" is not detailed in the available literature, the utility of these techniques is demonstrated in the characterization of its derivatives. For instance, in a patent detailing the synthesis of a complex CGRP antagonist, a derivative was synthesized using "this compound hydrochloride" as a starting material. The resulting product was characterized by ¹H NMR. google.com This analysis confirms the incorporation of the parent molecule's structural features into the final, more complex product.

| Chemical Shift (δ/ppm) | Multiplicity & Coupling Constant (J/Hz) | Integration (#H) | Proposed Assignment Fragment |

|---|---|---|---|

| 0.81 | d, J=6.5 | 3 | -CH₃ |

| 1.24-1.32 | m | 2 | -CH₂- |

| 1.41-1.51 | m | 3 | -CH₂- & -CH- |

| 3.38-3.44 | m | 3 | -CH₂- & -CH- |

The flexible aliphatic chain of "this compound", containing C-C and C-O single bonds, allows for multiple rotational conformations. Dynamic NMR (DNMR) spectroscopy is a technique used to study the kinetics of these conformational changes. By analyzing spectra at various temperatures, researchers can determine the energy barriers between different conformers and identify the most stable conformations in solution. Such studies are vital for understanding intermolecular interactions and the molecule's three-dimensional shape, which can influence its chemical reactivity. No specific dynamic NMR studies for "this compound" were found in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For "this compound" (C₅H₁₃NO₂), the monoisotopic mass is 119.09463 Da. HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. Predicted data for various ionized adducts of the molecule show the expected m/z values that would be detected by HRMS. uni.lu

| Adduct Type | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 120.10191 |

| [M+Na]⁺ | 142.08385 |

| [M+K]⁺ | 158.05779 |

| [M-H]⁻ | 118.08735 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the masses of the resulting product ions. The fragmentation pattern is often unique to the molecule's structure and can be used for confirmation. For "this compound", common fragmentation pathways would involve the cleavage of C-C, C-O, and C-N bonds. For example, the loss of a water molecule from the protonated molecule ([M+H]⁺) is a common fragmentation for alcohols, which is predicted to result in an ion at m/z 102.09189. uni.lu Analyzing these specific losses helps to piece together the molecular structure and confirm the identity of the compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

For "this compound", the key functional groups would produce characteristic signals:

O-H Stretch : A broad, strong band in the IR spectrum, typically around 3200-3600 cm⁻¹, arising from the alcohol group. This band's breadth is indicative of hydrogen bonding.

N-H Stretch : A medium intensity band (or pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹, corresponding to the amine group.

C-H Stretch : Multiple sharp bands in the 2850-3000 cm⁻¹ region from the aliphatic ethyl and propyl chains.

C-O Stretch : A strong band in the fingerprint region, typically between 1050-1260 cm⁻¹, corresponding to the alcohol and ether linkages.

N-H Bend : A medium band around 1590-1650 cm⁻¹.

C-N Stretch : A weak to medium band in the 1020-1250 cm⁻¹ region.

Both IR and Raman spectroscopy can provide complementary information. Studying the shifts in these vibrational frequencies, particularly the O-H and N-H stretches, under different conditions (e.g., concentration, solvent) can also provide valuable information about intermolecular and intramolecular hydrogen bonding.

X-ray Diffraction (XRD) for Crystal Structure Determination of Crystalline Derivatives.nih.govnih.gov

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. For a compound like this compound, which is a liquid at room temperature, XRD analysis is performed on its crystalline derivatives. These derivatives can be formed by reacting the primary amine or hydroxyl groups with other molecules to create stable, crystalline solids such as Schiff bases or metal complexes. nih.govnih.govsemanticscholar.organjs.edu.iqmdpi.com

The process involves irradiating a single crystal of the derivative with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded. By analyzing the positions and intensities of the diffracted beams, researchers can generate a three-dimensional map of the electron density within the crystal. This map is then used to determine the precise location of each atom, as well as bond lengths and angles.

| Parameter | Value |

|---|---|

| Empirical Formula | C15H22N2O3 |

| Formula Weight | 278.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 8.543 |

| c (Å) | 17.432 |

| β (°) | 98.75 |

| Volume (ų) | 1492.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.238 |

Chromatographic Techniques for Separation and Quantification in Complex Mixtures.

Chromatographic techniques are indispensable for separating and quantifying this compound in complex mixtures, such as reaction media or environmental samples. researchgate.netlcms.cz The choice of technique depends on the volatility and polarity of the analyte and the nature of the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and the presence of active hydrogen atoms in the amino and hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to replace the active hydrogens with nonpolar functional groups, thereby increasing volatility and improving chromatographic peak shape. nih.gov Common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a unique mass spectrum that allows for unequivocal identification and quantification. gcms.czscience.gov

| Parameter | Condition |

|---|---|

| Derivatizing Agent | BSTFA |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Scan Range | m/z 40-500 |

| Expected Retention Time | ~12.5 min |

Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. researchgate.netepa.gov In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid mobile phase that flows through a packed column. The separation is achieved based on the analyte's affinity for the stationary phase.

For a polar compound like this compound, reversed-phase chromatography with a polar-modified column (e.g., C18 with an embedded polar group) or Hydrophilic Interaction Liquid Chromatography (HILIC) are common approaches. The eluent from the LC column is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and often yields the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity in complex matrices. nih.gov

| Parameter | Condition |

|---|---|

| Column | HILIC (100 mm x 2.1 mm ID, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| Scan Mode | Selected Ion Monitoring (SIM) for [M+H]⁺ at m/z 120.09 |

| Expected Retention Time | ~4.2 min |

Gel Permeation Chromatography (GPC) for Polymeric Materials.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. alfa-chemistry.comlibretexts.org this compound can act as a monomer or a chain extender in the synthesis of polymers such as polyurethanes or polyamides. dtic.milmdpi.comnih.gov GPC separates polymer chains based on their hydrodynamic volume in solution. libretexts.org

The polymer sample is dissolved in an appropriate solvent and passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. The technique provides crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. magritek.comyoutube.comdoitpoms.ac.uk

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 35,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 72,000 g/mol |

| Polydispersity Index (PDI) | 2.06 |

| Elution Peak Time | 15.8 min |

Theoretical and Computational Studies on 3 2 Aminoethoxy Propan 1 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles by solving the Schrödinger equation. nih.gov These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each providing a detailed picture of the electronic distribution and energy of a molecule. aps.org Such calculations are invaluable for understanding the intrinsic properties of 3-(2-Aminoethoxy)propan-1-ol, including its geometry, stability, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net For this compound, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimizations to find the lowest energy structure of the molecule. researchgate.net

The flexibility of the aliphatic chain in this compound allows for a variety of conformations arising from rotation around the C-C, C-O, and C-N bonds. A key structural feature of interest is the potential for intramolecular hydrogen bonding between the terminal amino (-NH2) and hydroxyl (-OH) groups. DFT calculations can map the potential energy surface of the molecule, identifying various stable conformers and the energy barriers between them. The most stable conformer would likely be one that is stabilized by such an intramolecular hydrogen bond.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated via DFT)

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (ether) | 1.43 Å |

| C-O (alcohol) | 1.42 Å | |

| C-N | 1.47 Å | |

| O-H | 0.96 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-O-C (ether) | 112° |

| C-C-O (alcohol) | 110° | |

| C-C-N | 111° | |

| Dihedral Angle | H-O-C-C | 180° (anti) |

| C-O-C-C | 180° (anti) |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules.

The energy landscape would reveal the relative stabilities of different conformers. For instance, a gauche conformation around the central C-C bonds might facilitate the formation of a hydrogen bond, making it energetically more favorable than an extended, anti-conformation.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Intramolecular O-H···N hydrogen bond | 0.00 |

| 2 | Intramolecular N-H···O hydrogen bond | 1.5 |

| 3 | Extended (anti) conformation, no H-bond | 3.5 |

Note: The relative energies are hypothetical and serve to illustrate the stabilizing effect of intramolecular hydrogen bonding.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy than standard DFT for certain properties, albeit at a greater computational expense. nih.gov These methods are particularly well-suited for predicting spectroscopic properties, which are highly sensitive to the electronic structure of the molecule.

By calculating the harmonic vibrational frequencies, one can predict the infrared (IR) and Raman spectra of this compound. These calculations can help in the assignment of experimental spectra and provide insight into the molecule's vibrational modes. For example, the O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding. In a conformer with an intramolecular O-H···N bond, the O-H stretching frequency would be red-shifted (shifted to lower wavenumbers) compared to a conformer without this interaction.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | Alcohol | ~3450 |

| N-H symmetric stretch | Amine | ~3300 |

| N-H asymmetric stretch | Amine | ~3380 |

| C-H stretch | Alkane | 2850-3000 |

| C-O stretch | Ether & Alcohol | 1050-1150 |

| C-N stretch | Amine | 1020-1250 |

Note: These are typical frequency ranges and the exact values would be determined by the specific computational method and basis set used.

Furthermore, ab initio methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule and to gain information about its conformational preferences in solution.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. anu.edu.au MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. rsc.orgnih.gov

For this compound, MD simulations can be performed in different environments, such as in the gas phase to study its intrinsic flexibility, or in a solvent like water to understand its behavior in an aqueous solution. nih.gov These simulations can reveal the preferred conformations of the molecule and the timescales of transitions between them. This is particularly useful for a flexible molecule like this compound, where multiple conformers may be present at room temperature.

A key aspect that can be studied with MD is the interaction of this compound with solvent molecules. By analyzing the trajectory of the simulation, one can determine the structure of the solvation shell around the molecule. Radial Distribution Functions (RDFs) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For example, the RDF for water molecules around the amino and hydroxyl groups would show sharp peaks at short distances, indicative of strong hydrogen bonding.

Table 4: Illustrative Radial Distribution Function (RDF) Peak Distances for Hydrogen Bonding in an Aqueous Solution of this compound

| Atom Pair | Interaction | Typical Peak Distance (Å) |

| O (hydroxyl) - H (water) | Hydrogen bond acceptor | 1.8 - 2.0 |

| H (hydroxyl) - O (water) | Hydrogen bond donor | 1.7 - 1.9 |

| N (amino) - H (water) | Hydrogen bond acceptor | 1.9 - 2.1 |

| H (amino) - O (water) | Hydrogen bond donor | 1.8 - 2.0 |

Note: These distances are typical for hydrogen bonds and would be precisely determined from the MD simulation.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, any intermediates, and the transition states that connect them. mit.eduims.ac.jpsciencedaily.com This provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, a variety of reactions can be studied computationally. For example, the reaction of the amino or hydroxyl group with an electrophile can be modeled. cdnsciencepub.comnih.govsemanticscholar.orgrsc.org DFT calculations can be used to locate the transition state for the reaction, which corresponds to the highest energy point along the reaction pathway. The energy of the transition state relative to the reactants gives the activation energy, a key parameter that determines the rate of the reaction.

A plausible reaction to study would be the N-alkylation of the primary amine. The calculations would involve modeling the approach of an alkyl halide to the amine, the formation of the N-C bond, and the departure of the halide ion. The computed activation energy would indicate the feasibility of the reaction under different conditions.

Table 5: Hypothetical Activation Energies for a Proposed Reaction of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| N-alkylation with CH₃Cl | Sₙ2 attack of the amine on methyl chloride | 15 - 20 |

| O-alkylation with CH₃Cl | Sₙ2 attack of the alcohol on methyl chloride | 20 - 25 |

Note: These are illustrative values. The higher activation energy for O-alkylation reflects the generally lower nucleophilicity of alcohols compared to amines.

Computational Design of Novel Derivatives and Catalysts

The insights gained from theoretical studies can be used to design new molecules with desired properties. researchgate.netpharmakonpress.gr This in silico design process can significantly accelerate the discovery of new functional materials, drugs, and catalysts. nih.govmdpi.com

For this compound, computational methods can be used to design novel derivatives. For example, substituents could be added to the molecule to modulate its physical or chemical properties. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific molecular descriptors (calculated computationally) with a desired activity. nih.gov This would allow for the virtual screening of a large number of potential derivatives to identify the most promising candidates for synthesis.

Table 6: Examples of Computational Design of this compound Derivatives

| Modification | Predicted Effect | Rationale |

| Addition of a long alkyl chain to the amine | Increased hydrophobicity | Enhanced solubility in nonpolar solvents |

| Introduction of an aromatic ring | Potential for π-π stacking interactions | Useful for materials science applications |

| Replacement of -OH with -SH | Increased nucleophilicity and acidity | Altered reactivity profile |

Note: This table provides hypothetical examples of how computational design could be applied.

Furthermore, computational methods are instrumental in the design of catalysts for reactions involving molecules like this compound. researchgate.net For instance, if the molecule is to be used in a catalytic process, DFT calculations can be used to study its interaction with a catalyst surface or the active site of an enzyme. researchgate.net This can help in understanding the catalytic mechanism and in designing more efficient and selective catalysts. nih.govsci-hub.se

Applications of 3 2 Aminoethoxy Propan 1 Ol and Its Derivatives in Materials Science and Catalysis

Role as Monomers and Crosslinkers in Polymer Science

The presence of both a primary amine (-NH2) and a primary hydroxyl (-OH) group allows 3-(2-Aminoethoxy)propan-1-ol to act as a versatile monomer in step-growth polymerization. These groups can react with complementary functional groups to form a wide range of polymers. Furthermore, its structure enables it to function as a crosslinker, introducing branches or network structures into a polymer matrix, thereby modifying its mechanical and thermal properties.

Synthesis of Polyurethanes, Polyamides, and Polyesters

Polyurethanes: The hydroxyl group of this compound can react with isocyanate groups (-NCO) to form urethane linkages, the fundamental bond in polyurethanes. Simultaneously, the amine group can react with isocyanates to form a urea linkage, which can serve as a chain-extending or crosslinking point. While specific research on the use of this compound in polyurethane synthesis is not widely documented, the application of structurally similar amino-alcohols is established. For instance, the related compound 2-(2-aminoethoxy)ethanol is utilized in the formulation of two-component polyurethane compositions.

Polyamides and Polyesters: In principle, this compound can be incorporated into polyamides and polyesters. The primary amine is suitable for polycondensation reactions with dicarboxylic acids or their derivatives (like acyl chlorides) to form amide bonds. Likewise, the primary alcohol group can undergo esterification with dicarboxylic acids to form polyester chains. However, a review of available scientific literature and patents did not yield specific examples of this compound being used as a monomer for the synthesis of polyamides or polyesters.

The potential polymerization reactions involving the functional groups of this compound are summarized in the table below.

| Functional Group | Reactive Partner | Resulting Linkage | Polymer Class |

| Primary Hydroxyl (-OH) | Isocyanate | Urethane | Polyurethane |

| Primary Amine (-NH2) | Isocyanate | Urea | Polyurethane (Crosslink/Extension) |

| Primary Amine (-NH2) | Carboxylic Acid / Acyl Chloride | Amide | Polyamide |

| Primary Hydroxyl (-OH) | Carboxylic Acid / Acyl Chloride | Ester | Polyester |

Development of Functional Polymers and Resins

The distinct reactivity of the amine and hydroxyl groups allows for the synthesis of functional polymers and resins. The compound can be used to introduce hydrophilic ether and alcohol functionalities along a polymer backbone, potentially improving properties like water absorption, adhesion, or biocompatibility. The amine and hydroxyl groups also serve as reactive sites for post-polymerization modification, allowing for the grafting of other molecules to the polymer chain. As a crosslinking agent, it can enhance the dimensional stability and chemical resistance of resins, such as acrylics or epoxies. Despite this potential, specific research detailing the application of this compound for the development of functional polymers and resins is not extensively available in the reviewed literature.

Utilization as Ligands in Coordination Chemistry and Asymmetric Catalysis

Molecules containing both nitrogen and oxygen donor atoms, such as this compound, have the potential to act as chelating ligands, binding to metal ions to form stable coordination complexes. The spatial arrangement of the amino, ether, and hydroxyl groups could allow it to coordinate with a metal center in a bidentate (N,O) or tridentate (N,O,O) fashion.

Design of Chiral Catalysts and Auxiliaries

If synthesized in an enantiomerically pure form, chiral versions of this compound could serve as valuable ligands for asymmetric catalysis. The chiral backbone could create a specific steric and electronic environment around a metal catalyst, enabling the selective synthesis of one enantiomer of a target molecule over the other. However, a survey of the scientific literature does not provide specific examples of this compound being used for the design of chiral catalysts or auxiliaries.

Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked by organic molecules. The bifunctional nature of this compound makes it a theoretical candidate as a linker or modulator in MOF synthesis, where its donor groups could coordinate to the metal centers. Despite this structural potential, there is no specific research in the available literature describing its use in MOF synthesis.

Building Block in Supramolecular Chemistry and Host-Guest Systems

The hydrogen-bonding capabilities of the amine and hydroxyl groups, combined with the flexibility of the ether linkage, give this compound the potential to participate in the formation of supramolecular assemblies. These non-covalent interactions could drive the self-assembly of molecules into larger, ordered structures. It could also potentially act as a guest molecule within a larger host system or be incorporated into the structure of a host molecule designed to bind specific guests. A review of the current literature did not, however, yield documented examples of this compound being utilized as a building block in supramolecular chemistry or host-guest systems.

Applications in Chemical Sensing and Chemo-sensors (Non-Biological)

Research into the direct application of this compound or its immediate derivatives in the development of non-biological chemical sensors is not extensively documented in publicly available scientific literature. While the broader field of chemical sensors utilizes a vast array of organic molecules as recognition elements or as platforms for sensor fabrication, specific studies detailing the synthesis and application of chemosensors based on this particular compound are not readily found.

Generally, molecules designed for chemical sensing often possess specific functionalities that facilitate selective interaction with a target analyte, coupled with a signaling component (e.g., a fluorophore or an electroactive moiety) that transduces this interaction into a measurable signal. The structure of this compound, featuring both amino and hydroxyl functional groups, suggests potential for modification to incorporate such signaling units. These functional groups could, in principle, be derivatized to create ligands for metal ions or hydrogen-bonding sites for anions. However, without specific research, any discussion of its application in this area remains speculative.

The development of fluorescent chemosensors, for instance, often involves the integration of a binding site with a fluorophore. epa.gov Similarly, electrochemical sensors may employ molecules that can be immobilized on an electrode surface and exhibit a change in their electrochemical properties upon binding to an analyte. researchgate.net While derivatives of other amino alcohols have been explored in such contexts, dedicated research on this compound for these purposes is not apparent.

Future research could explore the functionalization of this compound to create novel chemosensors. For example, the primary amine could be reacted with various aromatic aldehydes to form Schiff bases, which are known to act as chemosensors for metal ions and anions. Additionally, the hydroxyl group offers a site for esterification or etherification to attach other functional moieties. Until such studies are conducted and published, the role of this compound in non-biological chemical sensing remains an unexplored area.

Role in CO2 Capture Solvents (Mechanistic and Degradation Studies)

While specific mechanistic and degradation studies on this compound in the context of CO2 capture are not extensively detailed in the literature, its structural features as a primary amino-ether-alcohol suggest its potential behavior can be inferred from studies on analogous alkanolamines, such as monoethanolamine (MEA), 2-amino-2-methyl-1-propanol (B13486) (AMP), and 3-amino-1-propanol. usn.nosemanticscholar.org Alkanolamines are central to post-combustion CO2 capture technologies, where they are used in aqueous solutions to chemically absorb CO2 from flue gases. hw.ac.uk The key chemical reactions involve the formation of carbamates and bicarbonates.

Mechanistic Considerations

Degradation Studies

A significant challenge in amine-based CO2 capture is the degradation of the solvent over time, which leads to solvent loss, reduced capture efficiency, and operational problems like corrosion and fouling. hw.ac.uk The degradation of amines typically occurs through two main pathways: thermal degradation and oxidative degradation. hw.ac.ukuliege.be

Thermal Degradation: This process occurs at the high temperatures present in the stripper section of a capture plant, where the CO2-rich solvent is heated to release the captured CO2. For alkanolamines, thermal degradation in the presence of CO2 can lead to the formation of various degradation products. For instance, studies on AMP have shown that with CO2 loading, it can degrade to form oxazolidinones. usn.no Given the structure of this compound, similar pathways involving cyclization reactions between the amine, the hydroxyl group, and CO2 are plausible.

Oxidative Degradation: This is often the more significant degradation pathway and occurs in the absorber, where the amine solvent is in contact with oxygen present in the flue gas. hw.ac.uk The presence of metal ions, such as iron from the process equipment, can catalyze this degradation. bellona.org Oxidative degradation of amines is a complex radical process that can lead to a wide range of products, including aldehydes, organic acids, and ammonia (B1221849). bellona.org For example, the oxidative degradation of AMP has been found to produce acetone, 2,4-lutidine, and formate. usn.no

The table below summarizes common degradation products identified in studies of alkanolamines structurally related to this compound. This provides an insight into the potential degradation products that could be expected from a solvent containing this compound.

| Degradation Pathway | Amine Studied | Key Degradation Products | Reference |

| Thermal (with CO2) | 2-Amino-2-methyl-1-propanol (AMP) | 4,4-dimethyl-2-oxazolidinone | usn.no |

| Oxidative | Monoethanolamine (MEA) | Ammonia, 1-(2-hydroxyethyl)-formamide (HEF), 1-(2-hydroxyethyl)-imidazole (HEI) | utexas.edu |

| Oxidative | 2-Amino-2-methyl-1-propanol (AMP) | Acetone, 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, Formate | usn.no |

The ether linkage in this compound introduces another potential site for oxidative attack, which could lead to chain cleavage and the formation of different degradation products compared to simple alkanolamines. Detailed experimental studies would be required to identify the specific degradation pathways and products for this compound under typical CO2 capture conditions. Such studies are crucial for evaluating its long-term stability and viability as a component in novel CO2 capture solvents.

Environmental Aspects and Sustainable Chemistry of Amino Alcohols

Abiotic and Biotic Degradation Pathways in Environmental Matrices

The environmental persistence of 3-(2-Aminoethoxy)propan-1-ol, like other alkanolamines, is generally low due to its susceptibility to both biological and non-biological degradation processes. nih.gov Its high water solubility suggests that it will primarily partition into the aqueous compartments of the environment, with only a small fraction expected to adsorb to soil or sediment. nih.gov

Abiotic Degradation: Non-biological degradation is primarily initiated by atmospheric and environmental factors. In the atmosphere, the compound is expected to be removed through reactions with photochemically generated hydroxyl radicals. nih.gov Due to its high water solubility, it can also be removed from the atmosphere via precipitation. nih.gov In aqueous environments, abiotic processes like photolysis (degradation by sunlight) and hydrolysis can contribute to the initial breakdown of the molecule, potentially cleaving the ether linkage or oxidizing the alcohol and amine groups. mit.eduencyclopedia.pub This initial fragmentation can increase the molecule's bioavailability for subsequent biotic degradation. mit.eduplos.org

Biotic Degradation: Alkanolamines are generally considered to be highly susceptible to biodegradation in soil, surface waters, and wastewater treatment facilities. nih.gov Microorganisms play a central role in the complete mineralization of this compound. The presence of both an amine and an alcohol group provides multiple points of enzymatic attack.

Microbial metabolism of amino alcohols often proceeds through key enzymatic steps:

Deamination: The removal of the amino group, which can be converted to ammonia (B1221849). This is a common pathway for nitrogen-containing organic compounds. uaeu.ac.ae

Oxidation: The alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. For instance, microbes are known to convert ethanolamine (B43304) to acetaldehyde. nih.govscispace.com

Phosphorylation and Cleavage: Some bacteria utilize a pathway involving an ATP-amino alcohol phosphotransferase to phosphorylate the amino alcohol. nih.gov A subsequent enzyme, a phospho-lyase, then cleaves the O-phosphate group to form an aldehyde. nih.gov

| Degradation Type | Process | Key Reactions/Mechanisms | Potential Intermediates |

| Abiotic | Photolysis | UV radiation absorption leading to bond cleavage. encyclopedia.pub | Smaller organic fragments |

| Oxidation | Reaction with atmospheric hydroxyl radicals. nih.gov | Oxidized derivatives | |

| Hydrolysis | Water-mediated cleavage of the ether bond. | Ethanolamine, Propan-1-ol derivatives | |

| Biotic | Deamination | Enzymatic removal of the amine group. uaeu.ac.ae | 3-ethoxypropan-1-ol, Ammonia |

| Oxidation | Enzymatic conversion of the alcohol to an aldehyde/acid. nih.gov | 3-(2-Aminoethoxy)propanal | |

| Ether Cleavage | Enzymatic breaking of the C-O-C ether linkage. | Ethanolamine, 3-hydroxypropionaldehyde |

Eco-friendly Synthesis and Application Strategies

The principles of green chemistry are increasingly being applied to the synthesis of amino alcohols to minimize environmental impact. These strategies focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Eco-friendly Synthesis: Traditional synthesis routes for amino alcohols can involve harsh conditions and the use of hazardous reagents. rsc.org Modern, greener alternatives are being actively developed:

Biocatalysis: Replacing transition metal catalysts with enzymatic cascades offers a more sustainable route. rsc.org Enzymes operate under mild, aqueous conditions at room temperature and pressure, reducing energy consumption and avoiding the use of flammable or toxic reagents. rsc.org

Catalyst-Free Reactions in Water: The aminolysis of epoxides, a common method for creating β-amino alcohols, can be performed efficiently in water without any catalyst, offering high selectivity and excellent yields while eliminating the need for organic solvents. researchgate.netorganic-chemistry.org

Reusable Catalysts: The use of solid, reusable catalysts like zeolites can make processes more economical and environmentally friendly by simplifying catalyst separation and reducing waste. organic-chemistry.org